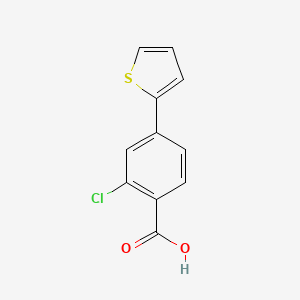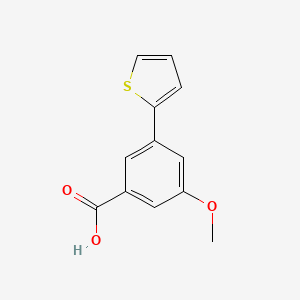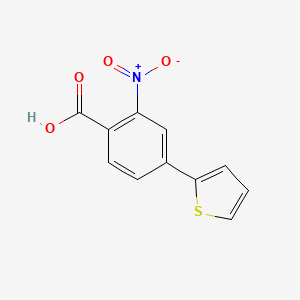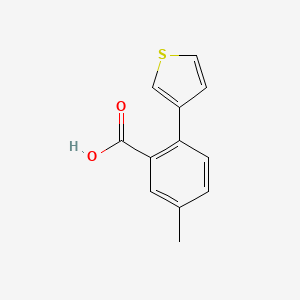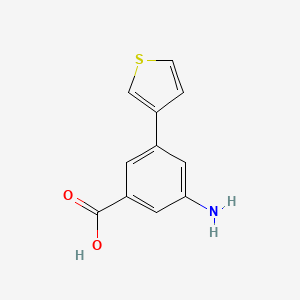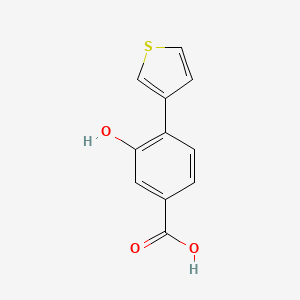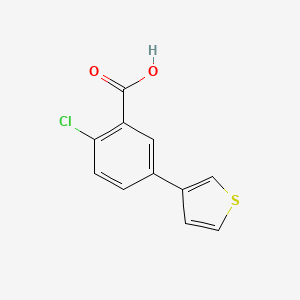
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(thiophen-3-yl)benzoic acid, also known as CTPBA, is a widely used organic compound in the field of organic chemistry. It is a derivative of benzoic acid and is used for a variety of applications, ranging from synthesis of other organic compounds to biological research. CTPBA is a white crystalline solid with a melting point of 151-153 °C and a boiling point of 320-322 °C. It is insoluble in water and is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% is not well understood. However, the compound has been shown to act as an acid catalyst in organic reactions and to promote the formation of covalent bonds between molecules. It is thought to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This ability to accept electrons allows 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% to act as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% are not well understood. However, the compound has been shown to act as an antioxidant in certain cell cultures and to inhibit the growth of certain bacteria. In addition, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has been shown to have anti-inflammatory and anti-allergic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is stable and can be stored for long periods of time without degradation. However, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has several limitations for use in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, it is toxic and should be handled with care.
Orientations Futures
There are several potential future directions for research involving 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of the compound. Another potential direction is to investigate the use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as a catalyst in the synthesis of other organic compounds. In addition, further research could be conducted to investigate the use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as an antioxidant or anti-inflammatory agent. Finally, research could be conducted to investigate the potential use of 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% as an antibacterial agent.
Méthodes De Synthèse
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% can be synthesized by a two-step process. In the first step, anhydrous benzoic acid is treated with a mixture of thiophene and chloroform in anhydrous methanol. This reaction produces an intermediate product, 5-(thiophen-3-yl)benzoic acid. In the second step, this intermediate is treated with anhydrous hydrochloric acid to yield 2-chloro-5-(thiophen-3-yl)benzoic acid as the final product.
Applications De Recherche Scientifique
2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has many applications in scientific research. It is used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. It is also used as a catalyst in organic reactions. In addition, 2-Chloro-5-(thiophen-3-yl)benzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives and pyridine derivatives.
Propriétés
IUPAC Name |
2-chloro-5-thiophen-3-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVJQUVPEGXSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688571 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-46-8 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

